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Compound of Interest

Compound Name: 2-fluorobutanoic acid

Cat. No.: B1329499

Executive Summary

This technical guide provides an in-depth analysis of 2-Fluorobutanoic Acid (2-FBA), a
halogenated carboxylic acid of significant interest in synthetic chemistry and drug development.
The document elucidates its core physicochemical properties, including its precise molecular
weight, and offers a detailed examination of its synthesis, analytical characterization, and
chemical reactivity. By grounding the discussion in established scientific principles and
providing validated experimental protocols, this guide serves as a critical resource for
researchers and development professionals leveraging fluorinated building blocks in their work.
We will explore the causal relationship between its molecular structure—specifically the
placement of the fluorine atom—and its notable chemical properties, such as increased acidity
due to inductive effects.

Physicochemical and Structural Data

2-Fluorobutanoic acid is a chiral, fluorinated derivative of butanoic acid. The presence of a
highly electronegative fluorine atom on the alpha-carbon (C2) profoundly influences its physical
and chemical properties.

The fundamental properties of 2-Fluorobutanoic acid are summarized below, providing
essential data for experimental design and chemical inventory management.
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Property Value Source(s)
Molecular Weight 106.10 g/mol [1112]
Molecular Formula CaH7FO:2 [L12][3][4][5][6]
CAS Number 433-44-3 [112]1[3][71[8]
IUPAC Name 2-fluorobutanoic acid [2]

2-Fluorobutyric acid, o-
Synonyms o [11[2][3][8]
Fluorobutanoic acid

Canonical SMILES CCC(C(=0O)O)F [11121161191

GCSPSGQVZXMPKU-
InChiKey [2][31[81°]
UHFFFAOYSA-N

Property Value Conditions Source(s)
Appearance Colorless liquid Standard conditions [10]
Density 1.1402 g/cm3 20 °C [8]

Boiling Point 95 °C 40 Torr [8]

Synthesis and Mechanistic Insights

The synthesis of 2-Fluorobutanoic acid often involves the fluorination of a suitable butanoic
acid derivative. A common and effective laboratory-scale synthesis involves the acidic
hydrolysis of a corresponding a-fluoro ester.

A well-documented route involves the hydrolysis of an appropriate precursor, such as diethyl 2-
ethyl-2-fluoromalonate, followed by decarboxylation. A simplified conceptual workflow starting
from a generic 2-fluoro ester is presented below. The choice of acid (e.g., HCI) is critical as it
serves as both the catalyst for hydrolysis and the proton source.
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Caption: A conceptual workflow for the synthesis of 2-Fluorobutanoic Acid via acid-catalyzed
hydrolysis.

Analytical Characterization

For structural verification and purity assessment, a combination of spectroscopic methods is
essential. The expected spectral characteristics are dictated by its unique molecular structure.

¢ IH NMR: The proton spectrum will be complex due to fluorine-proton coupling (3J-HF, 3J-HF).
The a-hydrogen (on C2) will appear as a doublet of triplets. The ethyl group protons (CH:
and CHs) will also show splitting from both adjacent protons and the C2 fluorine.

e 13C NMR: The carbon spectrum will display four distinct signals. The C2 signal will be split
into a doublet due to one-bond carbon-fluorine coupling (*J-CF), which is typically large. The
C3 signal will also show a smaller two-bond coupling (2J-CF).

e 9F NMR: A single resonance is expected, which will be split by the neighboring protons on
C2 and C3, resulting in a complex multiplet.

« Infrared (IR) Spectroscopy: Key stretches will include a broad O-H absorption for the
carboxylic acid (around 2500-3300 cm~1), a sharp C=0 stretch (around 1700-1725 cm™1),
and a C-F stretch (around 1000-1100 cm™1).

e Mass Spectrometry (MS): The monoisotopic mass is 106.04300762 Da.[3] Electron impact
(E) ionization would likely show fragmentation patterns corresponding to the loss of COOH,
F, and ethyl fragments.
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Chemical Properties and Reactivity

The most significant chemical feature of 2-Fluorobutanoic acid is its enhanced acidity

compared to its non-fluorinated parent, butanoic acid. This is a direct consequence of the

inductive effect.

o Causality: The fluorine atom at the a-position is highly electronegative and strongly

withdraws electron density away from the carboxyl group. This stabilizes the resulting

carboxylate anion (conjugate base) after deprotonation. A more stable conjugate base

corresponds to a stronger acid.

» Positional Importance: This effect is distance-dependent. Consequently, 2-fluorobutanoic

acid is a stronger acid than 3-fluorobutanoic acid because the electron-withdrawing fluorine

is closer to the carboxylic acid group.[11]
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Caption: The relationship between fluorine position, inductive effect (-), and conjugate base

stability.

Applications in Research and Development

2-Fluorobutanoic acid is a valuable building block in medicinal chemistry and materials

science.

o Pharmaceuticals: The introduction of fluorine into drug candidates can modulate metabolic

stability, lipophilicity, and binding affinity. 2-FBA serves as a precursor for more complex
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molecules where the a-fluoro-carboxy motif is desired.

o Asymmetric Synthesis: As a chiral molecule, it can be used in enantioselective synthesis to
produce stereospecific products.

o Materials Science: Fluorinated compounds are used in the development of polymers, liquid
crystals, and other advanced materials with unique properties.

Detailed Experimental Protocol: Synthesis of 2-
Fluorobutanoic Acid

This protocol is adapted from established literature procedures for the hydrolysis of a-fluoro
esters.[5] It is designed as a self-validating workflow, including purification and characterization
steps.

Obijective: To synthesize 2-Fluorobutanoic acid via acid-catalyzed hydrolysis of Ethyl 2-
fluorobutanoate.

Materials:

o Ethyl 2-fluorobutanoate (1 eq.)

6 M Hydrochloric Acid (HCI) (10 eq.)

Diethyl ether

Anhydrous magnesium sulfate (MgSQOa)

Round-bottom flask with reflux condenser

Separatory funnel

Rotary evaporator

Methodology:

¢ Reaction Setup: In a 250 mL round-bottom flask, combine Ethyl 2-fluorobutanoate (e.g., 10
g) with 6 M HCI (e.g., 125 mL). Add a magnetic stir bar.
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Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 100-110
°C) using a heating mantle. Maintain a gentle reflux for 48 hours. The causality for this
prolonged heating is to ensure complete hydrolysis of the relatively stable ester.

Workup - Extraction: After cooling to room temperature, transfer the reaction mixture to a
separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). The organic
layers contain the desired product, while the aqueous layer retains salts and unreacted acid.

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSQOa).
The drying agent removes residual water, which is critical before solvent evaporation.

Purification - Solvent Removal: Filter off the MgSOa4 and concentrate the filtrate using a
rotary evaporator to remove the diethyl ether.

Purification - Distillation: The crude product can be further purified by vacuum distillation (lit.
bp 95 °C at 40 Torr) to yield pure 2-Fluorobutanoic acid.[8]

Characterization: Obtain *H NMR, 3C NMR, and IR spectra of the final product to confirm its
identity and assess purity against the expected data outlined in Section 4.0.

Safety, Handling, and Storage

Hazard Profile:

» Corrosivity: Causes severe skin burns and eye damage.[2]

o Respiratory Irritation: May cause respiratory irritation upon inhalation.[2]

o Flammability: Classified as a combustible liquid.[2]

Handling Procedures:

» Always handle 2-Fluorobutanoic acid inside a certified chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves
(e.g., nitrile), safety goggles, and a lab coat.

¢ Avoid inhalation of vapors and direct contact with skin and eyes.
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Storage:

» Store in a tightly sealed, corrosion-resistant container.

o Keep in a cool, dry, and well-ventilated area away from heat sources and incompatible
materials (e.g., strong bases, oxidizing agents).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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